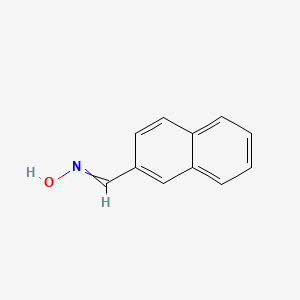

2-Naphthalenecarboxaldehyde, oxime

Vue d'ensemble

Description

- 2-Naphthalenecarboxaldehyde oxime, also known as β-Naphthaldehyde oxime, is a chemical compound with the molecular formula C₁₁H₈O .

- It is an oxime , which means it contains the functional group -NOH attached to the naphthalene ring.

- Other names include β-Formylnaphthalene , β-Naphthaldehyde , and 2-Formylnaphthalene .

Synthesis Analysis

- Oximes can be synthesized from aldehydes or ketones by reacting them with hydroxylamine (NH₂OH).

- In the case of 2-Naphthalenecarboxaldehyde oxime, the synthesis involves the reaction of 2-Naphthalenecarboxaldehyde with hydroxylamine.

Molecular Structure Analysis

- The molecular formula of 2-Naphthalenecarboxaldehyde oxime is C₁₁H₈O .

- It has a naphthalene ring structure with an attached oxime functional group (-NOH).

Chemical Reactions Analysis

- Oximes can undergo various reactions, including:

- Beckmann Rearrangement : Conversion of oximes to amides.

- Reductive Rearrangement : Conversion of oximes to amines.

- Photoreactions : Oxime esters can act as photoinitiators in polymerization reactions.

Physical And Chemical Properties Analysis

- Molecular Weight : 156.18 g/mol.

- IUPAC Standard InChI : InChI=1S/C11H8O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H.

Applications De Recherche Scientifique

1. Photopolymerization

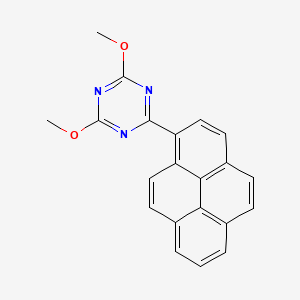

- Application : Oxime esters, including potentially “2-Naphthalenecarboxaldehyde, oxime”, are used as photoinitiators in polymerization. This process is currently undergoing a revolution with the development of new light sources like LEDs .

- Method : The oxime esters are used in photocurable resins. When exposed to light, they initiate a reaction that leads to the hardening or curing of the resin .

- Results : The use of oxime esters simplifies the composition of the resins and increases their reactivity, making them suitable for use with low-intensity light sources like LEDs .

2. Medicinal Chemistry

- Application : Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives .

- Method : Oximes work by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OPs .

- Results : Oximes have been successful in treating OP poisoning, which accounts for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .

3. Bioconjugation

- Application : The oxime ligation, a bioorthogonal conjugation reaction, has been used for rapid bioconjugation to disulfide-rich peptides .

- Method : The oxime ligation involves a reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group (e.g., aldehyde/ketone). This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives .

- Results : This method supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .

4. Antibiotics

- Application : Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

- Method : Cephalosporins are β-lactam-based antibiotics and serve as widely acclaimed tools in fighting bacterial infections. Oxime-based cephalosporins, including cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime, are FDA-approved oxime-based antibiotics .

- Results : These antibiotics have shown improved efficacy and a broad spectrum of anti-microbial activity .

5. Dynamic Networks

- Application : Oxime-based chemistry is being explored in the fabrication of Covalent Adaptable Networks (CANs). These are a type of dynamic network where the bonds can rearrange themselves in response to external stimuli .

- Method : The fabrication of CANs involves the acid-catalyzed dynamic exchange of oximes. This process is proposed to follow a metathesis mechanism .

- Results : The use of oxime-based chemistry in CANs could lead to materials with tunable properties and the ability to self-heal or adapt to their environment .

6. Bioorthogonal Chemistry

- Application : Oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications .

- Method : The oxime ligation involves a reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group (e.g., aldehyde/ketone). This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives .

- Results : This method supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .

Safety And Hazards

It is not classified as hazardous.

Orientations Futures

- Further research could explore the use of naphthalene-based oxime esters as photoinitiators in various polymerization processes.

- Investigate their performance in different monomers and under various light sources.

Remember that this analysis is based on available information, and further studies may provide additional insights. 🌟

Propriétés

IUPAC Name |

N-(naphthalen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUSMMBIMGSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343865 | |

| Record name | 2-Naphthalenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenecarboxaldehyde, oxime | |

CAS RN |

24091-02-9 | |

| Record name | 2-Naphthalenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

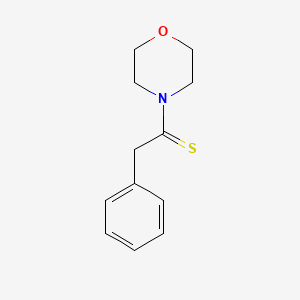

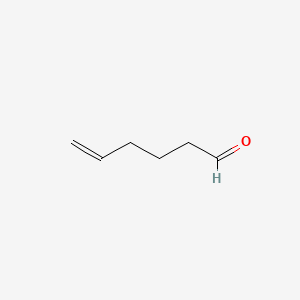

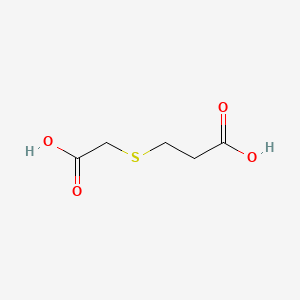

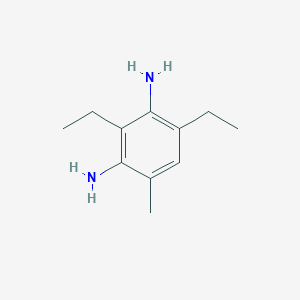

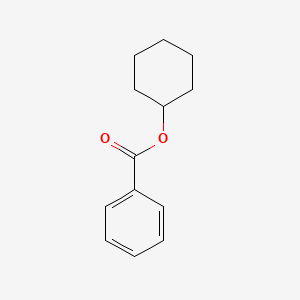

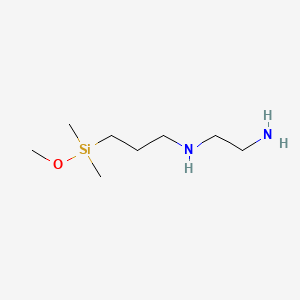

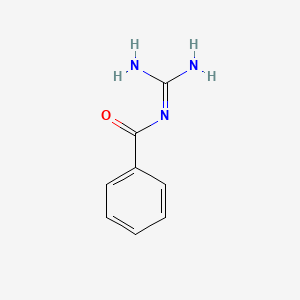

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.